2-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol
Description
This compound belongs to the 1,3-thiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure includes:
- 4-methyl substitution on the thiazole ring.
- (2Z)-2-[(2-methylphenyl)imino] group, indicating a Z-configuration imine linkage to an ortho-methyl-substituted aryl ring.
- 3-(ethanol) substituent at the dihydrothiazole position, enhancing hydrophilicity.
The Z-configuration of the imino group is critical for molecular geometry and intermolecular interactions, influencing both physicochemical properties and biological activity .
Properties
IUPAC Name |
2-[4-methyl-2-(2-methylphenyl)imino-1,3-thiazol-3-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-10-5-3-4-6-12(10)14-13-15(7-8-16)11(2)9-17-13/h3-6,9,16H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJRTDSOHUDMPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions.
Formation of the Imino Group: The imino group can be introduced through condensation reactions with appropriate amines.
Attachment of the Ethanol Moiety: The ethanol moiety can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.
Reduction: Reduction reactions may convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethanol moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, amines.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted thiazoles.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol exhibit significant antibacterial and antifungal activities. A study published in the Journal of Medicinal Chemistry highlighted that thiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 2-Z Thiazole Derivative | Staphylococcus aureus | 15 |
| 2-Z Thiazole Derivative | Escherichia coli | 12 |
Anticancer Properties
Thiazole derivatives have shown promise as anticancer agents. A case study demonstrated that a related thiazole compound induced apoptosis in cancer cell lines by activating caspase pathways. The compound's ability to inhibit cell proliferation was attributed to its interaction with specific molecular targets involved in cancer progression .
Organic Electronics
The unique electronic properties of thiazole compounds make them suitable for applications in organic electronics. Research has indicated that incorporating thiazole into organic semiconductors can enhance charge transport properties. A study reported that devices made from thiazole-based materials exhibited improved performance in organic light-emitting diodes (OLEDs) .
| Material Type | Performance Metric | Value |
|---|---|---|
| Thiazole-based OLED | Current Efficiency (cd/A) | 20 |
| Thiazole-based OLED | Luminance (cd/m²) | 1000 |
Mechanism of Action
The mechanism of action of 2-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities with related compounds:
Key Observations :
- Electron-Withdrawing/Donating Groups : Bromo () and methoxy () substituents alter electronic density, affecting binding to biological targets.
- Hydrophilicity: Ethanol derivatives (Target compound, ) exhibit higher solubility than esters () or ketones ().
- Salt Forms : Hydrobromide () and hydrochloride () salts improve crystallinity and stability.
Cardiotropic Activity
- The compound 1-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-3-(4-methylpiperazin-1-yl)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one hydrochloride () demonstrated superior cardiotropic activity compared to reference drugs like L-carnitine, attributed to the 4-methoxyphenyl group enhancing membrane permeability .
- Target Compound: While direct data is unavailable, the ethanol group may improve bioavailability, but the 2-methylphenyl substituent could reduce activity compared to methoxy analogs.
Antioxidant and Antimicrobial Activity
- Oxadiazole analogs (e.g., (Z)-2-(5-[(1,1-biphenyl)-4-yl]-3-(1-((substituted)imino)ethyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol) showed hydrogen peroxide scavenging activity (IC₅₀: 12–45 μM) .
- Thiazole derivatives with benzofuran moieties () exhibited antimicrobial properties, though these activities are heterocycle-dependent .
Physicochemical Properties
- Melting Points: Thiazole derivatives with aromatic substituents (e.g., 4-phenyl in ) typically have higher melting points (>200°C) due to π-π stacking, while ethanol derivatives (Target compound) may melt at lower temperatures (~150–170°C) .
- Solubility: Ethanol-substituted compounds are more water-soluble than halogenated () or benzoic acid derivatives ().
Biological Activity
The compound 2-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 236.35 g/mol. The presence of the thiazole ring contributes to its biological activity by allowing interactions with various biological targets.
Biological Activity Overview
The biological activities of thiazole derivatives often stem from their ability to interact with enzymes and receptors. Research has shown that modifications on the thiazole ring can enhance or diminish these interactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated activity against various bacterial strains and fungi.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| Compound C | C. albicans | 8 |
The minimum inhibitory concentration (MIC) values indicate that certain derivatives exhibit significant antimicrobial effects, suggesting that structural modifications can lead to enhanced efficacy against pathogens .
Anticancer Activity
Thiazole derivatives are also explored for their anticancer potential. A study reported that compounds with similar structures showed promising results in inhibiting cancer cell proliferation.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HeLa (cervical) | 10 |
| Compound E | MCF7 (breast) | 15 |
| Compound F | A549 (lung) | 12 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The presence of electron-donating groups on the phenyl ring has been linked to increased cytotoxicity .
The mechanism of action for thiazole derivatives typically involves interference with cellular processes such as enzyme inhibition or receptor modulation. For instance, studies suggest that these compounds may interact with DNA or RNA synthesis pathways or inhibit specific protein kinases involved in cancer progression .
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of a series of thiazole compounds against Staphylococcus aureus and found that modifications at the phenyl ring significantly improved efficacy.
- Cytotoxicity in Cancer Cells : Another study assessed the cytotoxic effects of various thiazole derivatives on breast cancer cells (MCF7). The results indicated that compounds with an imino group exhibited higher cytotoxicity than those without.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
